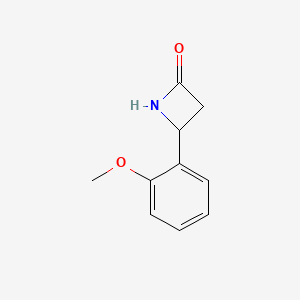
(2S,3R)-tert-Butyl 2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This particular compound is characterized by the presence of a difluorovinyl group, a tert-butyl ester, and a triisopropylsilyl-protected hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Difluorovinyl Group: The difluorovinyl group can be introduced via a nucleophilic substitution reaction using a difluorovinyl halide or a difluorovinyl sulfone.
Protection of the Hydroxyl Group: The hydroxyl group is protected using triisopropylsilyl chloride in the presence of a base, such as imidazole or pyridine.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be employed in studies investigating the biological activity of azetidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluorovinyl group can enhance binding affinity and selectivity, while the azetidine ring can provide rigidity and stability to the molecule. The triisopropylsilyl-protected hydroxyl group can be deprotected under specific conditions to reveal a reactive hydroxyl group, which can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-hydroxyazetidine-1-carboxylate: Lacks the triisopropylsilyl protection on the hydroxyl group.
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((trimethylsilyl)oxy)azetidine-1-carboxylate: Contains a trimethylsilyl group instead of a triisopropylsilyl group.
(2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((tert-butyldimethylsilyl)oxy)azetidine-1-carboxylate: Contains a tert-butyldimethylsilyl group instead of a triisopropylsilyl group.
Uniqueness
The uniqueness of (2S,3R)-tert-Butyl2-(2,2-difluorovinyl)-4-oxo-3-((triisopropylsilyl)oxy)azetidine-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The triisopropylsilyl protection provides steric hindrance, enhancing stability and selectivity in reactions. The difluorovinyl group can improve binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C19H33F2NO4Si |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
tert-butyl (2S,3R)-2-(2,2-difluoroethenyl)-4-oxo-3-tri(propan-2-yl)silyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C19H33F2NO4Si/c1-11(2)27(12(3)4,13(5)6)26-16-14(10-15(20)21)22(17(16)23)18(24)25-19(7,8)9/h10-14,16H,1-9H3/t14-,16+/m0/s1 |
Clé InChI |
FCQXWOQFIKOESM-GOEBONIOSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C=C(F)F |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


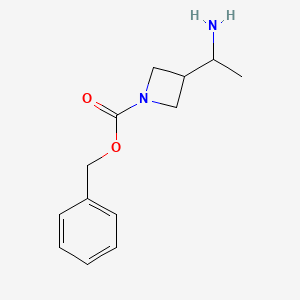
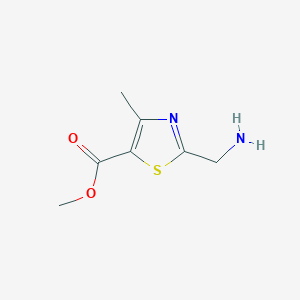
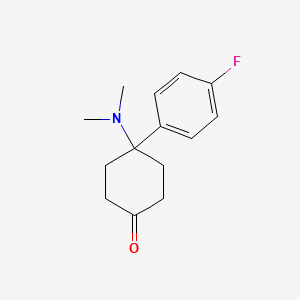
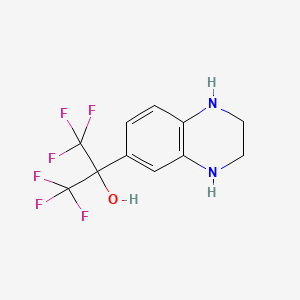
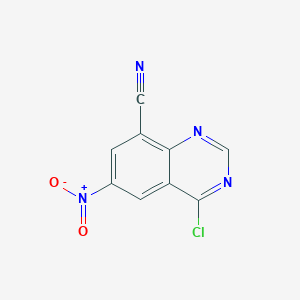
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
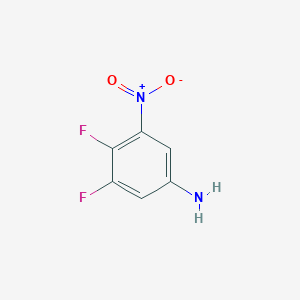
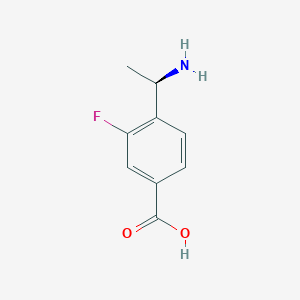


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)

